2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole

Description

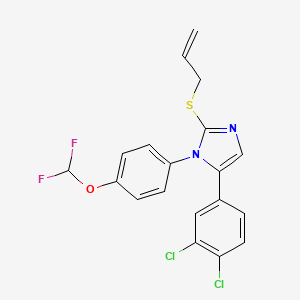

The compound 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is an imidazole derivative with a complex substitution pattern. Its structure features:

- 3,4-Dichlorophenyl group at position 5, introducing lipophilicity and steric bulk.

- 4-(Difluoromethoxy)phenyl group at position 1, combining electron-withdrawing fluorine atoms with a methoxy linker, influencing electronic properties and target interactions.

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2F2N2OS/c1-2-9-27-19-24-11-17(12-3-8-15(20)16(21)10-12)25(19)13-4-6-14(7-5-13)26-18(22)23/h2-8,10-11,18H,1,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAKVMHMNRIVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions

Imidazole Core Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Substitution Reactions: The allylthio group can be introduced through a nucleophilic substitution reaction using allylthiol and an appropriate leaving group. The dichlorophenyl and difluoromethoxyphenyl

Biological Activity

The compound 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activities, including antibacterial, antifungal, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H15Cl2F2N2OS

- SMILES : C=CC(SC1=C(N=C(N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(O3)F)F

Biological Activity Overview

Imidazole derivatives are known for their broad spectrum of biological activities. The compound exhibits several pharmacological properties that are summarized below.

Antibacterial Activity

Research indicates that imidazole derivatives can exhibit significant antibacterial effects. For instance, studies have shown that similar compounds demonstrate activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Case Study : A study by Jain et al. evaluated the antibacterial activity of various imidazole derivatives using the cylinder well diffusion method. The results indicated that compounds with similar structures to the target compound showed substantial inhibition zones against bacterial strains (Table 1).

| Compound | Zone of Inhibition (mm) |

|---|---|

| Compound A | 28 (E. coli) |

| Compound B | 32 (S. aureus) |

| Compound C | 31 (Pseudomonas aeruginosa) |

Antifungal Activity

Imidazoles are also recognized for their antifungal properties. The target compound's structural features suggest potential efficacy against fungal pathogens.

- Research Findings : Ahsan et al. synthesized derivatives with similar imidazole frameworks and tested them against Candida albicans, reporting promising antifungal activity (Table 2).

| Compound | Zone of Inhibition (mm) |

|---|---|

| Compound D | 34 |

| Compound E | 30 |

The biological activity of imidazole derivatives is often attributed to their ability to interact with microbial enzymes and disrupt cellular processes. The presence of electron-withdrawing groups such as dichlorophenyl and difluoromethoxy enhances the potency by increasing lipophilicity and facilitating membrane penetration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related imidazole derivatives:

*Estimated based on structural analogs.

Key Observations:

Lipophilicity and Bioavailability: The target compound’s allylthio group and 3,4-dichlorophenyl substituent likely increase lipophilicity (predicted XLogP3 ~4.5) compared to Compound 6g (XLogP3 ~5.2), which has a bulkier ethylthio-phenoxy chain. However, the difluoromethoxy group may moderate hydrophobicity compared to purely halogenated analogs like Compound 88 . Imazalil (XLogP3 3.9) and 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole (XLogP3 2.6) exhibit lower logP values due to fewer hydrophobic groups, suggesting better aqueous solubility .

Metabolic Stability :

- The allylthio group in the target compound may enhance metabolic stability compared to ethylthio or propenyloxy groups, as sulfur-containing moieties often resist oxidative degradation .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis typically involves multi-step reactions:

- Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic catalysis (e.g., HCl or H₂SO₄) .

- Substituent introduction : Sequential addition of allylthio, dichlorophenyl, and difluoromethoxy groups via nucleophilic substitution or coupling reactions. Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for yield optimization .

- Intermediate purification : Column chromatography or recrystallization to isolate intermediates, confirmed by TLC or HPLC .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring connectivity. For example, the allylthio group shows characteristic δ 3.2–3.8 ppm (CH₂) and δ 5.1–5.7 ppm (allylic protons) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- IR spectroscopy : Peaks at ~2550 cm⁻¹ (S–H stretch) and ~1250 cm⁻¹ (C–F stretch) validate functional groups .

Advanced Research Questions

Q. How does the electronic nature of substituents influence biological activity?

- Dichlorophenyl group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, potentially improving target binding .

- Difluoromethoxy group : Electron-withdrawing effects modulate the imidazole ring’s basicity, affecting protonation states under physiological conditions .

- Structure-activity relationship (SAR) studies : Systematic substitution of allylthio with methylthio or benzylthio groups can reveal steric/electronic effects on potency .

Q. What experimental designs address low metabolic stability in preclinical studies?

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ) are key metrics .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, followed by enzymatic activation in target tissues .

Q. How can researchers resolve contradictions in reported IC₅₀ values across biological assays?

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and ATP concentration in kinase assays .

- Data normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-laboratory variability .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and reconcile discrepancies .

Q. What computational methods predict binding modes with target receptors?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with TGR5 or other GPCRs. Focus on key residues (e.g., Ser273 in TGR5) for hydrogen bonding .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.